![molecular formula C25H17BrN2OS B3858457 3-[4-(benzyloxy)phenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3858457.png)
3-[4-(benzyloxy)phenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile
Description
The compound “3-[4-(benzyloxy)phenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile” is a complex organic molecule. It contains several functional groups including a benzyloxy group, a bromophenyl group, a thiazole ring, and an acrylonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For instance, the Suzuki-Miyaura coupling reaction could be a potential method for creating the carbon-carbon bonds in this molecule .Molecular Structure Analysis
The molecule contains a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. It also has a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a benzyloxy group, which is a benzene ring with an oxygen and a methyl group attached .Chemical Reactions Analysis
The benzylic position in this molecule could be susceptible to various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The bromophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Factors such as polarity, solubility, melting point, boiling point, and reactivity would be influenced by these groups .Future Directions
properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN2OS/c26-22-10-8-20(9-11-22)24-17-30-25(28-24)21(15-27)14-18-6-12-23(13-7-18)29-16-19-4-2-1-3-5-19/h1-14,17H,16H2/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPBWDMEIUMRSL-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.